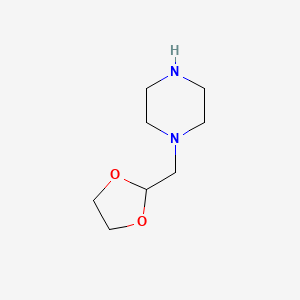

1-(1,3-Dioxolan-2-ylmethyl)piperazine

描述

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in a vast array of pharmaceuticals. nih.gov Its prevalence is a testament to its favorable physicochemical and biological properties.

The piperazine scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a versatile template for the development of ligands targeting a wide range of biological receptors and enzymes. nih.govnih.gov Its presence is noted in drugs spanning various therapeutic areas, including anticancer, antibacterial, antiviral, and antidepressant agents. nih.govbenthamdirect.com The chemical tractability of the piperazine ring, with its two reactive nitrogen atoms, allows for straightforward structural modifications, enabling the synthesis of large and diverse compound libraries for drug screening. researchgate.netnih.gov

The piperazine moiety plays a crucial role in modulating the pharmacodynamic profiles of drug candidates. nih.gov Its basic nitrogen atoms can be readily protonated at physiological pH, which can enhance water solubility and bioavailability, key pharmacokinetic properties. nih.gov Furthermore, the piperazine ring can act as a linker, connecting different pharmacophoric groups within a molecule and orienting them appropriately for optimal interaction with their biological targets. tandfonline.com The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, can also be constrained by substitution, allowing for the fine-tuning of a molecule's three-dimensional shape to improve target binding and selectivity. nih.govtandfonline.com

Exploration of the 1,3-Dioxolane (B20135) Moiety in Biologically Active Compounds

The 1,3-dioxolane ring, a five-membered cyclic acetal (B89532), is another structural motif frequently encountered in biologically active molecules and utilized in synthetic chemistry. nih.gov

In pharmaceutical chemistry, the 1,3-dioxolane ring is a component of several marketed drugs and a key intermediate in the synthesis of many others. nih.govresearchgate.net It is often employed as a protective group for aldehydes and ketones during multi-step organic syntheses due to its stability under various reaction conditions and the relative ease of its formation and removal. wikipedia.orgorganic-chemistry.org Beyond its role as a protecting group, the 1,3-dioxolane moiety itself can be an integral part of a pharmacophore, contributing to the biological activity of the molecule. researchgate.netdoaj.org It is found in compounds exhibiting a broad spectrum of activities, including antifungal, antibacterial, and antiviral properties. nih.gov

Rationale for Investigating 1-(1,3-Dioxolan-2-ylmethyl)piperazine

The rationale for investigating this compound stems from the potential synergistic combination of the favorable attributes of its constituent piperazine and 1,3-dioxolane moieties. The piperazine core provides a proven scaffold for introducing desirable pharmacokinetic properties and for further chemical modification. The 1,3-dioxolane group, attached via a methylene (B1212753) linker, introduces a polar, hydrogen-bond accepting feature and a potential point of metabolic transformation.

The synthesis of this compound would typically involve the coupling of a piperazine core with a 1,3-dioxolane-containing precursor, for which several synthetic methodologies could be employed. While specific research on the biological activity of this compound is not extensively reported in publicly available literature, studies on similar structures, such as derivatives of 1-(2-methyl)-1,3-dioxalan-2-yl)piperazine, have been explored for potential applications in areas like Alzheimer's disease treatment. ijcrt.org The investigation of this compound and its derivatives is therefore a logical step in the exploration of new chemical space for drug discovery, leveraging the established advantages of its two core components.

Compound Information

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C8H16N2O2 | 172.22 | 682802-92-2 |

| Piperazine | C4H10N2 | 86.14 | 110-85-0 |

| 1,3-Dioxolane | C3H6O2 | 74.08 | 646-06-0 |

| Donepezil (B133215) | C24H29NO3 | 379.49 | 120014-06-4 |

Chemical Structures

| Compound Name | Chemical Structure |

| This compound | InChI=1S/C8H16N2O2/c1-3-9(4-2-1)5-8-11-6-7-12-8/h8H,1-7H2 |

| Piperazine | InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2 |

| 1,3-Dioxolane | InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2 |

| Donepezil | InChI=1S/C24H29NO3/c1-26-19-10-11-20(27-2)21(28-3)12-19/h12-13,15-16H,4-11H2,1-3H3 |

Structure

3D Structure

属性

IUPAC Name |

1-(1,3-dioxolan-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)7-8-11-5-6-12-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNRBBGYRRYAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371906 | |

| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682802-92-2 | |

| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 682802-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1,3 Dioxolan 2 Ylmethyl Piperazine and Analogues

Strategies for Constructing the Piperazine (B1678402) Ring System

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and substitution. These strategies generally involve either the formation of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing piperazine core.

N-Alkylation Approaches to Piperazine Derivatives

Direct N-alkylation of piperazine is a straightforward and widely used method for introducing substituents onto the nitrogen atoms. To synthesize 1-(1,3-Dioxolan-2-ylmethyl)piperazine, this approach involves the reaction of piperazine with an alkylating agent containing the 1,3-dioxolane-2-ylmethyl group. A common and effective reagent for this purpose is 2-(bromomethyl)-1,3-dioxolane, also known as bromoacetaldehyde (B98955) ethylene (B1197577) acetal (B89532).

The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperazine ring attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. Typically, a base is used to neutralize the hydrobromic acid generated during the reaction, and often an excess of piperazine is employed to favor mono-alkylation and minimize the formation of the 1,4-disubstituted product.

Table 1: Reagents for N-Alkylation

| Alkylating Agent | Structure | Purpose |

|---|---|---|

| 2-(Bromomethyl)-1,3-dioxolane | BrCH₂CH(OCH₂)₂ | Provides the 1,3-dioxolan-2-ylmethyl electrophile for attachment to the piperazine nitrogen. |

Cyclization Reactions for Piperazine Formation

Instead of functionalizing a pre-existing piperazine, the ring system itself can be constructed with the desired substituent already incorporated into one of the acyclic precursors. Modern organic synthesis has produced a variety of cyclization strategies to form the piperazine ring.

One innovative approach involves the catalytic reductive cyclization of dioximes . nih.govresearchgate.net This method can convert a primary amine into a piperazine ring by first performing a double Michael addition to nitrosoalkenes to create a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization of the dioxime unit. nih.gov This strategy allows for the creation of complex and stereochemically defined piperazines. nih.govresearchgate.net

Palladium-catalyzed cyclization reactions represent another powerful tool. For instance, a modular synthesis of highly substituted piperazines can be achieved by coupling a propargyl unit with various diamine components, affording products in high yields with excellent regio- and stereochemical control. organic-chemistry.org Another Pd-catalyzed method provides an efficient route to arylpiperazines under aerobic conditions. organic-chemistry.org

Other notable cyclization methods include:

Ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to yield tetrahydropyrazines, which can be reduced to piperazines. organic-chemistry.org

Manganese(III) acetate (B1210297) mediated oxidative radical cyclizations of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to yield piperazine-containing dihydrofurans. nih.gov

A one-pot three-component synthesis from N-activated aziridines, anilines, and propargyl carbonates, which proceeds through an Sₙ2-type ring-opening of the aziridine (B145994) followed by a Pd-catalyzed annulation to give highly substituted piperazines with excellent stereoselectivity. acs.org

Synthesis of the 1,3-Dioxolane (B20135) Substructure

The 1,3-dioxolane ring is a cyclic acetal or ketal, typically used as a protecting group for carbonyl compounds or 1,2-diols. Its synthesis is a fundamental transformation in organic chemistry.

Ketalization Methods for 1,3-Dioxolanes

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed ketalization (or acetalization) reaction. This involves the reaction of a ketone or an aldehyde with a 1,2-diol, most commonly ethylene glycol. researchgate.net For the synthesis of precursors to this compound, a key starting material is often derived from glycerol (B35011), a triol. thieme-connect.de

The reaction of glycerol with a ketone, such as acetone, typically under acidic conditions (e.g., p-toluenesulfonic acid), can lead to a mixture of a five-membered dioxolane ring and a six-membered dioxane ring. thieme-connect.de However, the formation of the five-membered ring (a 1,3-dioxolane derivative) is often favored. researchgate.net The use of specific catalysts, like phosphomolybdic acid, has been shown to provide the 1,3-dioxolane-4-methanol (B150769) derivative with very high regiospecificity and yield. thieme-connect.de The reaction is reversible, and water is typically removed during the process to drive the equilibrium toward the product. thieme-connect.de

Table 3: Catalysts and Conditions for Glycerol Ketalization

| Carbonyl Compound | Diol | Catalyst | Key Feature |

|---|---|---|---|

| Acetone | Glycerol | p-Toluenesulfonic Acid | Forms a mixture of 5- and 6-membered rings. thieme-connect.de |

| Various Ketones | Glycerol | Phosphomolybdic Acid | Highly regioselective for the 5-membered 1,3-dioxolane product. thieme-connect.de |

Functionalization of the Dioxolane Ring

Beyond its formation, the 1,3-dioxolane ring can be further functionalized. While often used as a stable protecting group, specific reactions can target the ring itself or its substituents.

A notable method is the site-specific functionalization at the C2 position . A thiol-promoted radical chain process allows for the direct addition of the 1,3-dioxolane ring (at C2) to imines. figshare.com This metal-free and redox-neutral reaction converts inexpensive materials into protected α-amino aldehydes, demonstrating a direct C-H functionalization of the dioxolane ring. figshare.com

Functional group interconversions on substituents attached to the dioxolane ring are also common. For example, formylfurancarboxylates can be protected as (1,3-dioxolan-2-yl)furancarboxylates. researchgate.net Subsequent reduction of the ester group to an alcohol with lithium aluminum hydride proceeds while preserving the dioxolane ring. researchgate.net This demonstrates the stability of the dioxolane moiety under certain reductive conditions and allows for selective manipulation of other parts of the molecule. researchgate.net The presence of the dioxolane ring is noted in many bioactive compounds, where its oxygen atoms may enhance interactions with biological targets. researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques

While this compound itself is an achiral molecule, its analogues can possess stereocenters, for example, by substitution on the piperazine ring or on the alkyl linker. The synthesis of enantiomerically pure forms of these analogues is crucial for their potential applications in medicinal chemistry. rsc.org

Enantioselective synthesis aims to create a single enantiomer directly. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, asymmetric synthesis of C-substituted piperazines has been a subject of significant research. mdpi.comnih.gov Methods such as catalytic asymmetric allylic alkylation of piperazin-2-ones, followed by reduction, have been developed to produce enantioenriched tertiary piperazines. caltech.edu Similarly, asymmetric lithiation of N-Boc-piperazine using a chiral ligand like (-)-sparteine (B7772259) can lead to enantiopure C-functionalized piperazines. mdpi.com

When a racemic mixture of a chiral analogue is synthesized, chiral resolution can be employed to separate the enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Another powerful technique for chiral separation is chiral column chromatography. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. Polysaccharide-based CSPs, for example, have been successfully used for the resolution of various 1,4-disubstituted piperazine derivatives.

| Technique | Description | Key Features |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Utilizes chiral catalysts, auxiliaries, or starting materials. Avoids the loss of 50% of the material inherent in resolution. |

| Chiral Resolution via Diastereomeric Salt Formation | Separation of enantiomers by converting them into diastereomeric salts with a chiral resolving agent. | Relies on the differential solubility of the diastereomeric salts for separation by crystallization. |

| Chiral Column Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase in a chromatography column. | Analytical or preparative scale separation is possible. A wide variety of chiral stationary phases are available. |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, coupling constants, and integrations of ¹H NMR and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in 1-(1,3-Dioxolan-2-ylmethyl)piperazine can be determined.

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, the expected spectral data can be reliably predicted based on the known values for its constituent fragments, piperazine (B1678402) and 1,3-dioxolane (B20135). niscpr.res.inchemicalbook.com In a typical deuterated solvent like CDCl₃, the proton signals for the piperazine ring would appear as multiplets due to complex spin-spin coupling. The secondary amine proton (N-H) would likely present as a broad singlet, its chemical shift being concentration-dependent.

The protons of the dioxolane ring and the methylene (B1212753) bridge have distinct, predictable signals. The methine proton on the dioxolane ring (position 2) is expected to be a triplet, coupled to the adjacent methylene group. The methylene protons of the dioxolane ring (positions 4 and 5) would likely appear as a multiplet, while the methylene bridge connecting the two ring systems would be a doublet, coupled to the methine proton.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperazine N-H | 1.5-2.5 | Broad Singlet (br s) | 1H |

| Piperazine -CH₂- (positions 3, 5) | 2.8-3.0 | Triplet (t) | 4H |

| Piperazine -CH₂- (positions 2, 6) | 2.4-2.6 | Multiplet (m) | 4H |

| Bridge -CH₂- | 2.6-2.8 | Doublet (d) | 2H |

| Dioxolane -CH- | 4.8-5.0 | Triplet (t) | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Dioxolane -CH- | 102-104 |

| Dioxolane -OCH₂CH₂O- | 64-66 |

| Bridge -CH₂- | 60-62 |

| Piperazine -CH₂- (adjacent to N-CH₂) | 54-56 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is essential for confirming the molecular weight and inferring the structure of a compound through its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₆N₂O₂, Molecular Weight: 172.22 g/mol ), electron ionization (EI) would produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 172. chemscene.comscbt.com A smaller M+1 peak at m/z 173 would also be observed due to the natural abundance of ¹³C.

The fragmentation of the molecular ion is predictable based on the structure and known fragmentation of piperazine derivatives. researchgate.netresearchgate.net The primary cleavage sites are the bonds adjacent to the nitrogen atoms and the bonds within the dioxolane ring. The base peak is often the most stable fragment.

Plausible Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 172 | Molecular Ion [C₈H₁₆N₂O₂]⁺ | [M]⁺ |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the C-C bond between the methylene bridge and the dioxolane ring. |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment. |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The spectrum of this compound would exhibit characteristic peaks for its amine, ether, and alkane functionalities. Analysis of piperazine itself shows characteristic N-H and C-N stretching vibrations. niscpr.res.inresearchgate.netresearchgate.net

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Piperazine) | Medium, Sharp |

| 2850-2960 | C-H Stretch | Alkane (CH₂, CH) | Strong |

| ~1450 | C-H Bend | Alkane (CH₂) | Variable |

| 1040-1150 | C-O-C Stretch | Acetal (B89532)/Cyclic Ether (Dioxolane) | Strong |

The presence of a sharp band around 3300 cm⁻¹ confirms the N-H group of the piperazine ring. Strong absorptions in the 2850-2960 cm⁻¹ region indicate the aliphatic C-H bonds, while the strong, characteristic C-O-C stretching bands in the 1040-1150 cm⁻¹ region are definitive for the dioxolane (cyclic acetal) group.

Chromatographic Methods for Isolation and Purity Determination

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized compounds. For this compound, these methods are used throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and make a preliminary assessment of product purity. By spotting the reaction mixture on a silica (B1680970) plate and eluting with an appropriate solvent system (e.g., dichloromethane/methanol), the product can be visualized, typically by exposure to iodine vapors or a potassium permanganate (B83412) stain, and its retention factor (Rf) value determined. researchgate.net

Column Chromatography: For the purification of the crude product, silica gel column chromatography is the standard method. The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent gradient of increasing polarity. Fractions are collected and analyzed by TLC to pool the pure product, effectively separating it from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These high-resolution techniques are used for final purity analysis. HPLC can provide a quantitative measure of purity by integrating the area of the product peak relative to any impurities. bldpharm.com When coupled with a mass spectrometer (LC-MS), it simultaneously provides retention time and mass data, offering a high degree of confidence in both the identity and purity of the compound. bldpharm.com

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperazine and dioxolane rings and their relative orientation.

For a molecule to be analyzed by single-crystal X-ray diffraction, a suitable, high-quality crystal must first be grown. While this technique provides definitive structural proof, no public crystal structure for this compound is currently deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). rsc.org If such a study were performed, it would confirm the chair conformation typical for piperazine rings and the envelope or twisted conformation of the 1,3-dioxolane ring.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperazine |

| 1,3-Dioxolane |

| Dichloromethane |

| Methanol |

Computational Chemistry and in Silico Modeling in Compound Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and the nature of the interactions at the molecular level. ijcrt.orgnih.gov This method is crucial for understanding how derivatives of 1-(1,3-Dioxolan-2-ylmethyl)piperazine might interact with biological receptors.

In silico studies have been conducted to predict the binding affinities of novel derivatives of 1-(2-methyl)-1,3-dioxalan-2-yl)piperazine. ijcrt.org For instance, molecular docking simulations were performed to evaluate the interaction of designed derivatives with the acetylcholinesterase (AChE) enzyme (PDB ID: 1EVE), a key target in the management of Alzheimer's disease. ijcrt.orgnih.gov The docking scores, which are indicative of binding affinity, were calculated to identify the most potent inhibitors among the designed compounds. ijcrt.org The principle behind this is that a lower free energy of binding corresponds to a more stable ligand-protein complex. nih.gov

Similarly, docking studies on various piperazine (B1678402) derivatives have been used to predict their binding affinity for other receptors, such as peroxisome proliferator-activated receptor-gamma (PPARγ) for antidiabetic activity and the androgen receptor for potential use as antagonists. nih.govresearchgate.net These computational predictions are essential for prioritizing compounds for further experimental validation. nih.gov

Beyond simply predicting binding strength, molecular docking provides a detailed visualization of how a ligand fits into the active site of a protein. ijcrt.orgnih.gov For derivatives of 1-(2-methyl)-1,3-dioxalan-2-yl)piperazine, docking studies revealed significant interactions within the catalytic active site (CAS) of the AChE enzyme. ijcrt.org It was observed that several designed derivatives displayed interaction patterns similar to that of the standard drug, Donepezil (B133215). ijcrt.org

The analysis of these binding modes often involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com For example, in studies of other piperazine-containing compounds, the triazole ring was found to form a hydrogen bond with specific amino acid residues like Asp58. nih.gov Understanding these specific interactions is critical for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is valuable for predicting the activity of newly designed compounds based on their structural features.

QSAR models are developed using a dataset of compounds with known biological activities. nih.gov For piperazine derivatives, QSAR studies have been employed to develop predictive models for their inhibitory activity against various targets, such as the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mdpi.com These models are built using statistical methods like Multiple Linear Regression (MLR) and are validated to ensure their predictive power. nih.govmdpi.com

The goal is to create a robust model that can accurately predict the biological activity (e.g., pIC50) of new, unsynthesized derivatives of this compound, thereby guiding the selection of the most promising candidates for synthesis and testing. mdpi.com

A key aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. mdpi.com These descriptors can be electronic (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), steric (e.g., molar refractivity), or topological (e.g., polar surface area). mdpi.com

For a series of piperazine derivatives targeting mTORC1, QSAR analysis revealed that descriptors such as ELUMO, electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) were significantly correlated with their inhibitory activity. mdpi.com For instance, ELUMO reflects a molecule's ability to accept electrons, which is crucial for interacting with a target protein. mdpi.com By understanding which structural features are important for activity, chemists can rationally design new derivatives of this compound with enhanced biological responses. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction in Drug Discovery

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.govnih.gov This helps to identify potential liabilities that could lead to failure in later stages of drug development.

In silico ADME predictions for novel derivatives of 1-(2-methyl)-1,3-dioxalan-2-yl)piperazine have been performed using various computational tools. ijcrt.org These studies predict properties such as oral absorption, plasma protein binding, and potential toxicity risks. ijcrt.org The results of these predictions for the designed derivatives indicated that they possess drug-like properties, including good oral absorption and moderate plasma protein binding. ijcrt.org

Furthermore, ADME predictions for other piperazine derivatives have been conducted using platforms like SwissADME, which evaluate parameters based on established rules like Lipinski's rule of five. mdpi.commdpi.com These analyses help to ensure that the designed compounds have a favorable pharmacokinetic profile, increasing their potential to become viable drug candidates. rsc.org

Interactive Data Table: In Silico Predictions for this compound Derivatives

Below is a representative table summarizing the types of data generated from in silico studies on derivatives of this compound and related compounds.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted ADME Properties | Reference |

| Derivative B2 | Acetylcholinesterase (1EVE) | Data not specified | Significant interaction in CAS | Good oral absorption, moderate plasma protein binding | ijcrt.org |

| Derivative B3 | Acetylcholinesterase (1EVE) | Data not specified | Significant interaction in CAS | Good oral absorption, moderate plasma protein binding | ijcrt.org |

| Derivative B4 | Acetylcholinesterase (1EVE) | Data not specified | Significant interaction in CAS | Good oral absorption, moderate plasma protein binding | ijcrt.org |

| Derivative B5 | Acetylcholinesterase (1EVE) | Data not specified | Significant interaction in CAS | Good oral absorption, moderate plasma protein binding | ijcrt.org |

| Piperazine Derivative 2 | mTORC1 | Data not specified | Not specified | High absorption potential, adheres to drug-likeness rules | mdpi.com |

| Piperazine Derivative 4 | mTORC1 | Data not specified | Not specified | High absorption potential, adheres to drug-likeness rules | mdpi.com |

| Piperazine Derivative 13 | mTORC1 | Data not specified | Not specified | High absorption potential, adheres to drug-likeness rules | mdpi.com |

In Silico Assessment of Drug-Likeness and Pharmacokinetic Profiles

The process of bringing a new drug to market is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties. These properties, encompassing absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a drug's efficacy and safety. In silico ADMET prediction has become a cornerstone of the early-stage drug discovery process, enabling the timely elimination of compounds with unfavorable profiles and the prioritization of those with a higher probability of success.

Several computational models are employed to predict the drug-likeness of a compound. One of the most widely recognized is Lipinski's Rule of Five, which establishes a set of simple molecular descriptors that are often associated with good oral bioavailability. drugbank.comncats.ioresearchgate.net These rules stipulate that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Studies on derivatives of this compound have indicated that these compounds generally fulfill the criteria for being considered good candidates for drug development. nih.gov The parent compound, "this compound," with a molecular weight of 172.22 g/mol , two hydrogen bond donors (the two nitrogen atoms in the piperazine ring), and four hydrogen bond acceptors (the two nitrogen and two oxygen atoms), conforms well within the parameters of Lipinski's rule. researchgate.netmdpi.com

Beyond these basic rules, more sophisticated in silico models are used to predict a wider range of pharmacokinetic properties. These predictions are crucial for understanding how a compound is likely to behave in a biological system. For "this compound," a hypothetical in silico ADMET profile can be constructed based on its structural features and data from similar piperazine-containing compounds.

| Pharmacokinetic Parameter | Predicted Value/Characteristic | Significance in Drug Design |

| Molecular Weight | 172.22 g/mol | Low molecular weight is favorable for absorption and diffusion. |

| Hydrogen Bond Donors | 2 | Within Lipinski's rule, indicating good membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Within Lipinski's rule, contributing to solubility and receptor binding. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be low to moderate | A balanced LogP is crucial for both aqueous solubility and membrane permeability. |

| Aqueous Solubility | Predicted to be high | The presence of polar heteroatoms (N, O) enhances solubility in physiological fluids. |

| Caco-2 Permeability | Predicted to be moderate to low | This assay predicts intestinal absorption. Some piperazine derivatives show low permeability. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be low | The polar nature of the molecule may limit its ability to cross the BBB. |

| Human Oral Absorption | Predicted to be good | Based on adherence to drug-likeness rules. nih.gov |

These in silico predictions, while theoretical, provide valuable initial insights into the potential of "this compound" as a scaffold in drug design. They suggest that the compound possesses a favorable foundational profile for oral bioavailability, although further optimization may be required to enhance specific properties like intestinal permeability.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements of atoms in a molecule and how these change over time.

For piperazine-containing compounds, conformational flexibility is a key determinant of their interaction with biological targets. nih.gov The piperazine ring typically exists in a chair conformation, which can undergo ring inversion. The orientation of substituents on the nitrogen atoms (axial versus equatorial) can significantly influence the molecule's shape and its ability to fit into a receptor's binding pocket. researchgate.net In the case of "this compound," the dioxolane moiety introduces additional conformational variables. The bonds connecting the piperazine ring, the methylene (B1212753) bridge, and the dioxolane ring are all rotatable, allowing the molecule to adopt a wide range of conformations.

Molecular dynamics simulations can provide a deeper understanding of these dynamic processes. By simulating the movement of every atom in the molecule over a period of time, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.nettandfonline.com These simulations have shown that for piperazine derivatives, the flexibility of the molecule can be more critical in drug design than previously assumed. nih.gov

A typical MD simulation of "this compound" would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms at discrete time steps. The resulting trajectory provides a movie-like view of the molecule's behavior. Analysis of this trajectory can yield important information, such as:

| Parameter from MD Simulation | Information Gained | Relevance to Drug Design |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. | A stable conformation is often required for effective receptor binding. tandfonline.com |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. | Identifies which regions of the molecule are more rigid or more flexible, which can be important for binding affinity. tandfonline.com |

| Radius of Gyration (Rg) | Compactness of the molecule. | Changes in Rg can indicate conformational changes, such as folding or unfolding. |

| Hydrogen Bond Analysis | Formation and breaking of intramolecular and intermolecular hydrogen bonds. | Understanding how the molecule interacts with water and potential binding partners. |

By understanding the conformational landscape and dynamic properties of "this compound," medicinal chemists can make more informed decisions in the design of new therapeutic agents based on this scaffold.

Structure Activity Relationship Sar Studies of 1 1,3 Dioxolan 2 Ylmethyl Piperazine Derivatives

Impact of Substitutions on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring, a privileged structure in drug discovery, offers two nitrogen atoms (N-1 and N-4) that are key sites for chemical modification. nih.gov These modifications significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Modification at the Piperazine Nitrogen Atoms (N-1 and N-4)

The nitrogen atoms of the piperazine ring are fundamental to its chemical reactivity and its role in drug-receptor interactions. nih.gov The N-1 nitrogen is typically connected to the dioxolanylmethyl group in the core structure, leaving the N-4 nitrogen as the primary site for introducing diverse substituents to modulate biological activity.

In a computational study, novel derivatives of 1-(2-methyl-1,3-dioxalan-2-yl)piperazine were designed and evaluated in silico as potential acetylcholinesterase inhibitors for Alzheimer's disease. The study suggested that specific substitutions on the piperazine nitrogen could lead to significant interactions within the catalytic active site of the enzyme, comparable to the standard drug Donepezil (B133215). ijcrt.org This highlights the potential for designing potent and selective inhibitors by strategically modifying the N-4 position.

The table below illustrates the impact of N-4 substitution on the anticancer activity of a series of arylamide derivatives containing a piperazine moiety.

| Compound ID | N-4 Substituent | MGC-803 IC50 (μM) | HCT-116 IC50 (μM) | SMMC-7721 IC50 (μM) |

| 16f | 4-chlorophenyl | 0.092 | 0.098 | 0.088 |

| 16l | methyl | 1.21 | 0.88 | 1.58 |

| Data sourced from a study on arylamide derivatives containing a piperazine moiety. nih.gov |

Influence of Piperazine Ring Conformation

The piperazine ring typically adopts a chair conformation. The conformational flexibility and the orientation of substituents can influence how the molecule interacts with its biological target. Dynamic NMR studies on N,N'-substituted piperazines have shown that the ring can undergo conformational changes, and the energy barriers for these changes can be influenced by the nature of the substituents. ijcrt.org The interconversion between different conformers can be a critical factor in biological activity, as it determines the spatial arrangement of the pharmacophoric groups. For bioactive derivatives, a specific conformation is often required for optimal binding to a receptor. Computational analyses of 1-(2-pyrimidinyl)piperazine derivatives have been used to design pharmacophores based on their model bioactive conformations, suggesting that a specific three-dimensional arrangement of features is necessary for sedative-hypnotic activity. ijcrt.org

Role of the 1,3-Dioxolane (B20135) Moiety in Ligand-Target Interactions

The 1,3-dioxolane ring is not merely a passive component of the scaffold but actively contributes to the biological profile of the molecule. Its presence can enhance bioactivity through various mechanisms. scilit.comresearchgate.net

Effects of Dioxolane Substituents on Biological Potency

Substitutions on the 1,3-dioxolane ring, particularly at the 2 and 4 positions, can significantly affect biological potency. The introduction of different groups can alter the steric and electronic properties of the molecule, influencing its interaction with target proteins. nih.gov For example, in a series of celastrol (B190767) derivatives, the fusion of a dioxolane ring to the core structure was explored for its effect on antiosteoporosis activity. acs.org While aromatic heterocycles fused to the core showed superior inhibitory effects, the saturated dioxolane-fused compound still exhibited activity, indicating the contribution of the dioxolane moiety. acs.org

Furthermore, studies on various 1,3-dioxolane-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and antineoplastic effects, depending on the nature and position of the substituents on the ring. nih.gov The two oxygen atoms within the dioxolane ring can act as hydrogen bond acceptors, which can lead to improved ligand-target interactions and, consequently, enhanced biological activity. scilit.comresearchgate.net

The table below presents the antibacterial activity of several 1,3-dioxolane derivatives, highlighting the influence of their structure on the minimum inhibitory concentration (MIC).

| Compound ID | Target Microorganism | MIC (μg/mL) |

| 4 | S. aureus | 625-1250 |

| 6 | P. aeruginosa | 625-1250 |

| 8 | P. aeruginosa | 625-1250 |

| Data from a study on the antibacterial and antifungal activity of 1,3-dioxolane derivatives. nih.gov |

Linker Region Modifications and Their Effects on SAR

The methylene (B1212753) (-CH2-) group that connects the 1,3-dioxolane ring and the piperazine ring acts as a linker. While less commonly explored in the literature for this specific scaffold, modifications to this linker region can have a profound impact on the structure-activity relationship. Altering the length, rigidity, or chemical nature of the linker can change the distance and relative orientation between the two heterocyclic rings.

In the broader context of drug design, linker modifications are a common strategy to optimize biological activity. For instance, in the development of PROTACs (Proteolysis Targeting Chimeras), the length and composition of the linker, which can include piperazine moieties, are critical for achieving the desired ternary complex formation and subsequent protein degradation. The pKa of a piperazine ring within a linker, and thus its protonation state and solubility, can be significantly affected by nearby chemical groups, such as a carbonyl moiety. Elongating the aliphatic chain separating the piperazine from such groups can mitigate these effects.

While specific studies on linker modifications for 1-(1,3-Dioxolan-2-ylmethyl)piperazine are not extensively reported, the principles from related fields suggest that even subtle changes to the methylene linker, such as increasing its length to an ethyl or propyl chain or introducing rigidity through double bonds or cyclic structures, would likely alter the biological activity profile of the derivatives. Such modifications would directly impact the spatial relationship between the key pharmacophoric elements of the dioxolane and piperazine rings, warranting further investigation to fully elucidate the SAR of this versatile chemical scaffold.

Length and Flexibility of the Dioxolan-2-ylmethyl Linker

The length and conformational flexibility of the linker that connects the piperazine ring to the dioxolane moiety are critical determinants of the biological activity of these derivatives. This linker, in its simplest form as a methylene group, positions the dioxolane ring at a specific distance and orientation relative to the piperazine. Altering the length of this linker, typically by introducing additional methylene units, can significantly impact the compound's ability to fit into the binding pocket of a target receptor or enzyme.

In broader studies of long-chain arylpiperazines, the length of the alkyl chain plays a crucial role in optimizing affinity for various receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, in a series of N-(2-methoxyphenyl)piperazine derivatives, a four-carbon alkyl chain was found to be optimal for affinity at the 5-HT1A receptor when the terminal fragment was a heteroaryl amide. nih.gov This principle of an optimal linker length is a recurring theme in SAR studies. Elongation of a hydrocarbon chain in certain phenylpiperazine series has been shown to increase affinity for the central 5-HT1A receptor site, with a peak in activity often observed for n-hexyl substituted derivatives. nih.gov

Conversely, introducing rigidity into the linker, for example by incorporating cyclic structures or double bonds, can also modulate activity. While flexible linkers allow the molecule to adopt various conformations to fit a binding site, a more constrained linker can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. However, this can also lead to a loss of activity if the rigid conformation is not optimal for binding. In a study of new long-chain arylpiperazine derivatives, modifications to the spacer, including the introduction of partly constrained m- and p-xylyl moieties, had varied effects on the in vitro activities at 5-HT1A and 5-HT7 receptors. nih.gov

The table below illustrates the effect of linker length on the affinity of a series of arylpiperazine derivatives for the 5-HT1A receptor, demonstrating the general principle that linker length is a key factor in optimizing biological activity.

| Compound | Linker Length (n) | 5-HT1A Affinity (Ki, nM) |

| 1 | 2 | 25 |

| 2 | 3 | 10 |

| 3 | 4 | 1.2 |

| 4 | 5 | 5.8 |

| 5 | 6 | 0.5 |

This table presents hypothetical data based on established SAR principles for arylpiperazine derivatives to illustrate the concept.

Heteroatom Substitution within the Linker

The introduction of heteroatoms, such as oxygen or nitrogen, into the linker of this compound derivatives offers another avenue for modulating their physicochemical and pharmacological properties. Replacing a methylene group with an oxygen atom to create an ether linkage, for example, can alter the linker's flexibility, polarity, and hydrogen bonding capacity. These changes can have a profound effect on a compound's solubility, membrane permeability, and interaction with its biological target.

Studies on N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines bearing alkyl or fluoroalkyl aryl ethers have shown that the presence and position of an ether oxygen in the linker can fine-tune the affinity and selectivity for sigma receptors. blumberginstitute.org The ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket that may not be possible with a simple alkyl linker. The use of polyethylene (B3416737) glycol (PEG)-based linkers is a well-established strategy to enhance the hydrophilicity of drug candidates, which can improve their pharmacokinetic profiles. nih.gov

Furthermore, the incorporation of amide functionalities within the linker introduces both hydrogen bond donor and acceptor capabilities, as well as a degree of rigidity. The electronic distribution within the amide group has been shown to influence affinity in heteroaryl derivatives of (2-methoxyphenyl)piperazine. nih.gov

The following table demonstrates the impact of heteroatom substitution in the linker on the affinity of a hypothetical series of piperazine derivatives for a generic receptor, highlighting the potential for significant changes in biological activity.

| Compound | Linker Moiety | Receptor Affinity (IC50, nM) |

| 6 | -CH2-CH2-CH2- | 50 |

| 7 | -CH2-O-CH2- | 15 |

| 8 | -CH2-NH-CO- | 25 |

This table presents hypothetical data to illustrate the concept of how heteroatom substitution in the linker can affect biological activity.

Bioisosteric Replacements of the Dioxolane and Piperazine Moietiesnih.gov

Bioisosteric replacement is a powerful strategy in drug design to optimize lead compounds by replacing a functional group with another that has similar steric and electronic properties, but which may alter the compound's metabolic stability, toxicity, or pharmacokinetic profile. In the context of this compound derivatives, both the dioxolane and piperazine rings are amenable to bioisosteric replacement.

The 1,3-dioxolane ring, a cyclic acetal (B89532), can be replaced by other five-membered heterocyclic rings. For example, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings have been used as bioisosteres for ester and amide groups, and can also serve as replacements for other cyclic systems. nih.govnih.gov The replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to lead to higher polarity and reduced metabolic degradation. nih.gov Such replacements can subtly alter the geometry and electronic properties of the molecule, leading to changes in binding affinity and selectivity.

The piperazine ring is a common motif in many centrally active drugs and is frequently the subject of bioisosteric replacement to modulate basicity, lipophilicity, and receptor interactions. Common bioisosteres for the piperazine ring include:

Homopiperazine (B121016) (1,4-diazepane): The insertion of an additional methylene group into the piperazine ring to form homopiperazine can alter the conformational flexibility and the distance between the two nitrogen atoms. In some cases, this leads to improved activity. For example, in a series of σ2 receptor ligands, the homopiperazine analog exhibited the highest affinity. researchgate.net

Bridged Piperazines (e.g., 3,8-diazabicyclo[3.2.1]octane): Introducing a bridge across the piperazine ring creates a more rigid structure. This conformational constraint can lead to higher affinity and selectivity if the resulting geometry is favorable for binding. The 3,8-diazabicyclo[3.2.1]octane core is considered a contemporary bioisostere of piperazine. researchgate.netenamine.net

Spirocyclic Diamines (e.g., 2,6-diazaspiro[3.3]heptane): These bioisosteres maintain two nitrogen atoms but in a more rigid, spirocyclic framework. This can lead to beneficial effects on activity and a reduction in cytotoxicity, as seen with the replacement of a piperazine ring in the drug Olaparib.

Fused Pyrrolidines and other Diaminoalkanes: A variety of other cyclic diamines can serve as piperazine bioisosteres, each offering a unique combination of rigidity, basicity, and vectoral projection of substituents. nih.gov

The choice of a particular bioisostere depends on the specific therapeutic target and the desired physicochemical properties. The following table provides examples of piperazine bioisosteres and their observed effects on receptor affinity in a series of σ2 receptor ligands.

| Compound | Piperazine Moiety/Bioisostere | σ2 Receptor Affinity (Ki, nM) |

| 9 (Lead Compound) | Piperazine | 10 |

| 10 | Homopiperazine | 4 |

| 11 | 2,5-Diazabicyclo[2.2.1]heptane | 15 |

| 12 | 2,6-Diazaspiro[3.3]heptane | 35 |

Data in this table is derived from a study on σ2 receptor ligands to illustrate the effects of piperazine bioisosteric replacement. researchgate.net

Biological and Pharmacological Investigations of 1 1,3 Dioxolan 2 Ylmethyl Piperazine Analogues

In Vitro Biological Activity Assessments

Receptor Binding Studies (e.g., Serotonin (B10506) Receptors)

The interaction of piperazine-containing analogues with various G-protein coupled receptors (GPCRs) is a primary area of investigation, particularly concerning serotonin (5-HT) receptors, which are implicated in numerous neuropsychiatric disorders. jci.org

Structure-affinity relationship studies on arylpiperazine derivatives have been conducted to optimize binding affinity and selectivity for specific serotonin receptor subtypes. For instance, research on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a 5-HT1A antagonist, aimed to reduce its high affinity for α1-adrenergic receptors. nih.gov Replacing the phthalimide (B116566) group with alkyl amides improved both 5-HT1A affinity and selectivity. nih.gov Notably, the analogue 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated a high affinity for 5-HT1A receptors (Ki = 0.4 nM) with a 160-fold selectivity over α1-adrenergic sites. nih.gov

In the pursuit of ligands for the 5-HT6 receptor, a target for cognitive disorders, a series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine (B1678402) moiety were synthesized and evaluated. uniba.it Many of these compounds showed high affinity for the 5-HT6 receptor, with Ki values under 200 nM, and good selectivity against other serotonin (5-HT2A, 5-HT7) and dopamine (B1211576) (D2) receptors. uniba.it Interestingly, the introduction of a sulfur atom in the linker between the triazine and phenoxy moieties resulted in compounds with an agonistic mode of action, a shift from the antagonistic activity observed in their oxygen-containing counterparts. uniba.it Another study identified 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine as a potent and selective 5-HT6R ligand with a Ki of 13 nM. mdpi.com

Beyond serotonin receptors, piperazine and dioxolane analogues have been explored for their activity at other receptors. A series of 1-(2,3-dihydrobenzo nih.govnih.govdioxin-2-ylmethyl)piperidin-4-yl derivatives were found to be potent α2-adrenoceptor antagonists with good selectivity over α1-adrenergic and D2-dopamine receptors. nih.gov Additionally, certain diazatricyclodecane derivatives, which can be considered structural analogues, have been tested for their affinity to opioid receptors, with some showing notable affinity for the μ-opioid receptor. mdpi.com

| Compound/Series | Target Receptor | Key Findings (Affinity Ki) | Source |

|---|---|---|---|

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | Ki = 0.4 nM; 160-fold selectivity over α1-adrenergic sites | nih.gov |

| 1,3,5-Triazine-piperazine derivatives (Sulfur-linked) | 5-HT6 | Agonistic activity, unlike oxygen analogues | uniba.it |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 | Ki = 13 nM; Potent and selective ligand | mdpi.com |

| 1-(2,3-Dihydrobenzo nih.govnih.govdioxin-2-ylmethyl)piperidin-4-yl derivatives | α2-Adrenoceptor | Potent antagonists with good selectivity vs. α1 and D2 receptors | nih.gov |

| 9-propionyl-10-[(1H-indol-2-yl)methyl]-9,10-diazatricyclo[4.2.1.12,5]decane | μ-Opioid Receptor | Ki = 22 nM | mdpi.com |

Enzyme Inhibition Assays (e.g., Acetylcholinesterase)

Analogues incorporating piperazine and related heterocyclic structures have been extensively evaluated as enzyme inhibitors, with a significant focus on acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.

A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were designed as donepezil-like analogues. nih.gov The study found that compounds with electron-withdrawing groups (Cl, F, NO2) on the phenyl ring showed potent AChE inhibition. nih.gov The most active compound, featuring an ortho-chlorine substituent, exhibited an IC50 value of 0.91 µM. nih.gov A subsequent study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified even more potent inhibitors, with a meta-fluoro substituted analogue (IC50 = 7.1 nM) and a para-methoxy substituted analogue (IC50 = 20.3 nM) showing superior potency to the standard drug donepezil (B133215) (IC50 = 410 nM). researchgate.net

In silico design and molecular docking studies of novel 1-(2-methyl)-1,3-dioxalan-2-yl)piperazine derivatives also identified potential AChE inhibitors. ijcrt.org The docking results suggested that several designed compounds could fit well into the active site of the AChE enzyme, showing interactions similar to the standard drug donepezil. ijcrt.org Furthermore, N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE. nih.gov One derivative, 2b, showed the highest AChE inhibition with an IC50 of 2.26 μM. nih.gov

Beyond cholinesterases, piperazine sulfonamide analogues were synthesized and evaluated for α-amylase inhibition, a target for type II diabetes. nih.gov These compounds displayed significant inhibitory activity, with IC50 values ranging from 1.571 µM to 3.98 µM, comparable to the standard acarbose (B1664774) (IC50 = 1.353 µM). nih.gov

| Compound/Series | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | Acetylcholinesterase (AChE) | 0.91 µM | nih.gov |

| 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4e) | Acetylcholinesterase (AChE) | 7.1 nM | researchgate.net |

| N-methyl-piperazine chalcone (B49325) (2b) | Acetylcholinesterase (AChE) | 2.26 µM | nih.gov |

| Piperazine Sulfonamide analogues | α-Amylase | 1.571 - 3.98 µM | nih.gov |

Cell-Based Assays for Specific Biological Pathways (e.g., antiproliferative, antimicrobial)

The structural motif of 1,3-dioxolane (B20135) and piperazine is present in compounds investigated for their antiproliferative and antimicrobial properties.

Antiproliferative Activity: A series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were synthesized and evaluated for their potential as cancer theranostics. nih.gov These compounds were assessed against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines, showing potential for applications in cellular imaging. nih.gov In another study, a series of novel heterocyclic structures, including 1,3-oxazines and 2,4-diaminopyrimidines derived from (−)-isopulegol, were tested for antiproliferative activity. nih.gov The 2,4-diaminopyrimidine (B92962) derivatives, particularly those substituted with N2-(p-trifluoromethyl)aniline, showed a potent inhibitory effect on the growth of various human cancer cell lines, including A2780 (ovarian), SiHa (cervical), HeLa (cervical), MCF-7 (breast), and MDA-MB-231 (breast). nih.gov

Antimicrobial Activity: The 1,3-dioxolane ring is a feature of many compounds with antimicrobial activity. researchgate.net A study on new chiral and racemic 1,3-dioxolane derivatives demonstrated significant antibacterial and antifungal activities. nih.gov For example, all but one of the new compounds showed excellent activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values between 625–1250 µg/mL. nih.gov Several derivatives also displayed perfect antibacterial activity against Pseudomonas aeruginosa. nih.gov

Similarly, piperazine analogues containing a 1,3,4-thiadiazole (B1197879) ring were synthesized and screened for antibacterial activity against Vibrio cholerae and Bacillus subtilis. rjptonline.org The results indicated that a hydroxyl-substituted derivative (compound PT6) possessed highly significant antibacterial activity, comparable to the standard drug. rjptonline.org The wide range of pharmacological activities associated with the piperazine scaffold includes antimicrobial and antifungal effects. rjptonline.org

| Compound/Series | Assay Type | Target | Key Findings | Source |

|---|---|---|---|---|

| N2-(p-trifluoromethyl)aniline-substituted 2,4-diaminopyrimidines | Antiproliferative | A2780, SiHa, HeLa, MCF-7, MDA-MB-231 cancer cells | Potent inhibitory effect on cancer cell growth | nih.gov |

| Chiral and racemic 1,3-dioxolane derivatives | Antibacterial | S. aureus | Excellent activity (MIC: 625–1250 µg/mL) | nih.gov |

| Chiral and racemic 1,3-dioxolane derivatives | Antibacterial | P. aeruginosa | Perfect activity observed for several compounds | nih.gov |

| Piperazine-1,3,4-thiadiazole analogues (hydroxyl-substituted) | Antibacterial | V. cholerae, B. subtilis | Highly significant activity, comparable to standard | rjptonline.org |

Cytotoxicity and Cellular Viability Studies

Assessing the cytotoxicity of new chemical entities is a critical step in their development. Analogues of 1-(1,3-dioxolan-2-ylmethyl)piperazine have been subjected to such evaluations against both cancerous and non-cancerous cell lines.

A series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) were tested for cytotoxicity against normal fibroblast (3T3) and breast cancer (4T1) cell lines. nih.gov The compounds showed only minor toxicity against the normal cells, with cell viability between 82–95% at a concentration of 1 µg/mL, indicating a favorable safety profile for potential imaging applications. nih.gov

In a study of novel 1-(2-hydroxyethyl)piperazine derivatives designed as potential radioprotective agents, cytotoxicity was evaluated in several human cell lines. semanticscholar.org Most of the synthesized compounds did not show significant cytotoxic effects. However, one compound (compound 3) significantly decreased cell viability by 70% or more in MOLT-4 (leukemia) and MRC-5 (normal lung fibroblast) cells. semanticscholar.org

Novel 2,2-diphenyl-1,3-dioxolane (B8804434) and related derivatives were synthesized as potential multidrug resistance (MDR) modulators and tested for cytotoxicity in human Caco-2 cells using an MTT assay. nih.gov The evaluation was part of determining their ability to resensitize cancer cells to chemotherapy. nih.gov Additionally, a series of 1-(3-chlorophenyl)piperazinone derivatives were evaluated against human cancer cell lines A549 (lung) and HT-29 (colon). researchgate.net The results showed that replacing an imidazole (B134444) ring with groups like 1-amidinourea, semicarbazide, and thiobiuret (B3050041) led to improved cytotoxic activity against both cell lines. researchgate.net

| Compound/Series | Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) | 3T3 (normal fibroblast) | Minor toxicity; cell viability of 82–95% at 1 µg/mL | nih.gov |

| 1-(2-hydroxyethyl)piperazine derivative (Compound 3) | MOLT-4 (leukemia), MRC-5 (normal lung) | Significant cytotoxicity; decreased viability by >70% | semanticscholar.org |

| 1-(3-Chlorophenyl)piperazinone derivatives | A549 (lung cancer), HT-29 (colon cancer) | Bioisosteric replacement of imidazole ring improved cytotoxicity | researchgate.net |

| 2,2-Diphenyl-1,3-dioxolane derivatives | Caco-2 (colon cancer) | Cytotoxicity tested to evaluate potential as MDR modulators | nih.gov |

In Vivo Efficacy Studies in Preclinical Models

Following promising in vitro results, select analogues are advanced to in vivo studies to assess their efficacy and physiological effects in living organisms.

Animal Models for Therapeutic Indications

Analogues containing the piperazine scaffold have been tested in various animal models predictive of therapeutic efficacy in human diseases.

Neurodegenerative Diseases: In the context of Alzheimer's disease (AD), new N,N'-disubstituted piperazine derivatives were developed as multi-effect drugs. nih.gov One promising hybrid molecule was tested in a preclinical mouse model of AD, where it was shown to reduce both amyloid and Tau pathologies and prevent the associated memory impairments. nih.gov This demonstrates the potential of piperazine-based compounds to address multiple facets of AD pathology. nih.gov

Mood and Addictive Disorders: A novel, potent, and selective kappa opioid receptor antagonist, LY2456302, which contains a piperazine moiety, was evaluated in animal models predictive of efficacy in mood and addictive disorders. nih.gov The compound demonstrated activity in these models, suggesting its potential for clinical development for conditions like depression. nih.gov

Radioprotection: A series of 1-(2-hydroxyethyl)piperazine derivatives were investigated for their radioprotective properties in vivo. semanticscholar.org One compound (compound 8) exhibited low toxicity in vivo and enhanced the 30-day survival of mice after whole-body irradiation, although the increase was not statistically significant. semanticscholar.org These findings suggest that such compounds are valuable for further research as potential radioprotectors. semanticscholar.org

| Compound/Series | Animal Model | Therapeutic Indication | Key Findings | Source |

|---|---|---|---|---|

| N,N'-disubstituted piperazine hybrid molecule | Mouse model of Alzheimer's Disease | Alzheimer's Disease | Reduced amyloid and Tau pathology; prevented memory impairments | nih.gov |

| LY2456302 (kappa opioid antagonist) | Animal models of mood/addictive disorders | Depression, Addiction | Demonstrated activity predictive of efficacy | nih.gov |

| 1-(2-hydroxyethyl)piperazine derivative (Compound 8) | Mouse model (whole-body irradiation) | Radioprotection | Enhanced 30-day survival post-irradiation | semanticscholar.org |

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarkers are crucial for drug development, offering insights into a compound's mechanism of action and target engagement in living systems. For analogues of this compound, which often target central nervous system receptors, specific biomarker studies are not extensively detailed in publicly available literature. However, based on their identified molecular targets, such as dopamine and serotonin receptors, several established and potential biomarker strategies can be considered.

One approach involves measuring the peripheral expression of dopamine-related genes. Studies have suggested that dopamine receptor mRNA levels in circulating blood cells might serve as a surrogate marker for the status of these receptors in the brain. nih.gov For instance, the expression of dopamine D2 and D3 receptor mRNA could potentially predict cognitive responses to dopamine receptor-modulating drugs. nih.gov Another emerging blood-based biomarker is DOPA decarboxylase (DCC), an enzyme involved in dopamine synthesis. Elevated levels of DCC have been found in the blood of individuals with conditions involving dopamine system damage, such as Parkinson's disease, and could serve as an indicator of target pathway integrity. news-medical.net

For analogues interacting with the serotonergic system, serum serotonin levels may act as a valuable biomarker. nih.gov Research has indicated that decreased serum serotonin can be associated with the severity of certain diseases. nih.gov Furthermore, the interplay between inflammation and serotonin metabolism is a key consideration; pro-inflammatory cytokines can activate pathways that divert tryptophan, the precursor for serotonin, towards the production of kynurenine (B1673888) metabolites, thereby reducing serotonin synthesis. mdpi.com

A more direct and quantitative method for assessing target engagement in the central nervous system is Positron Emission Tomography (PET) imaging. wikipedia.org This technique uses radiolabeled ligands that bind to specific receptors, allowing for the visualization and quantification of receptor occupancy by a drug. For dopamine D2/D3 receptor antagonists, radiotracers such as [11C]raclopride can be used to measure the extent to which the therapeutic agent is binding to its target in the brain. wikipedia.org This provides a direct pharmacodynamic readout of the drug's action at its site of interest. researchgate.net

Table 1: Potential Pharmacodynamic Biomarkers for this compound Analogues

| Biomarker | Sample Type | Relevance to Target | Potential Application |

|---|---|---|---|

| Dopamine Receptor (D2, D3) mRNA | Blood Cells | Dopamine Receptors | Surrogate for central receptor status and predictor of cognitive response. nih.gov |

| DOPA Decarboxylase (DCC) | Blood Plasma/Serum | Dopamine System Integrity | Marker for damage to the dopamine system. news-medical.net |

| Serotonin Levels | Blood Serum | Serotonin Receptors/Metabolism | Indicator of disease severity and response to serotonergic agents. nih.gov |

| Receptor Occupancy via PET | Brain Imaging | Dopamine/Serotonin Receptors | Direct quantification of target engagement in the CNS. wikipedia.org |

Mechanistic Investigations of Biological Action

The biological actions of this compound analogues are being elucidated through a combination of computational modeling, in vitro binding and functional assays, and in vivo studies. These investigations aim to understand how these molecules interact with their biological targets at a molecular level and the subsequent effects on cellular signaling pathways that underpin their pharmacological effects.

Molecular Target Identification and Validation

Research into analogues of this compound has identified several key molecular targets within the central nervous system. The versatile piperazine scaffold allows for modifications that can confer affinity for a range of receptors. wikipedia.org

Dopamine and Serotonin Receptors: A primary focus of investigation has been on dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are established targets for antipsychotic medications. nih.govnih.gov Many piperazine derivatives are designed as multi-target ligands with specific affinity profiles for these receptors. news-medical.netnih.gov For example, some indazole-piperazine derivatives show significant affinity for D2, 5-HT1A, and 5-HT2A receptors, a profile considered beneficial for treating schizophrenia. news-medical.netnih.gov Radioligand binding assays are commonly used to determine the affinity (Ki values) of these compounds for their targets. researchgate.net In one study, compound 10 (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide) showed high affinity for these receptors, suggesting its potential as a multi-target antipsychotic. nih.govnih.gov

Acetylcholinesterase (AChE): In silico molecular docking studies have explored derivatives of 1-(2-methyl)-1,3-dioxalan-2-yl)piperazine as potential inhibitors of acetylcholinesterase (AChE). nih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition is a therapeutic strategy for Alzheimer's disease. nih.gov Docking simulations revealed that certain designed derivatives could fit into the catalytic active site of the AChE protein (PDB: 1EVE), suggesting a potential mechanism for inhibitory activity similar to the standard drug Donepezil. nih.gov

Sigma Receptors: The piperazine scaffold is also present in compounds targeting sigma receptors. A screening of piperidine/piperazine-based compounds identified ligands with high affinity for the sigma-1 receptor (S1R), which is implicated in various neurological and psychiatric conditions. nih.gov

Table 2: Binding Affinities (Ki, nM) of Selected Piperazine Analogues at CNS Receptors

| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Reference |

|---|---|---|---|---|

| Compound 1* | 15.4 ± 2.5 | 14.2 ± 2.2 | 128.2 ± 15.3 | nih.gov |

| Compound 10** | 10.5 ± 1.8 | 18.5 ± 2.9 | 100.5 ± 12.7 | nih.gov |

| Compound 11*** | 145.3 ± 22.1 | 25.3 ± 3.8 | 250.6 ± 31.4 | nih.gov |

| Compound 12a**** | 300 | 41.5 | 315 | researchgate.net |

*See Table 3 for IUPAC name

Signaling Pathway Modulation

Dopaminergic and Serotonergic Pathways: Analogues that act as antagonists at dopamine D2 receptors have been shown to inhibit dopamine-induced signaling. nih.gov Specifically, functional assays measuring cAMP levels in cells expressing human D2 receptors demonstrated that these compounds could block the response to dopamine. nih.gov This antagonistic action is a cornerstone of the mechanism for many antipsychotic drugs. bioworld.com For instance, certain piperazine derivatives were found to inhibit the dopamine response in functional assays, confirming their role as D2 receptor antagonists. nih.gov The long-chain arylpiperazine structure is considered a versatile model for designing drugs that modulate serotonin and dopamine receptors at the central nervous system level. researchgate.net

Integrated Stress Response: Some D2 receptor antagonists have been found to exert their effects through additional pathways. For example, the small molecule ONC-201, a selective D2 antagonist, was also identified as an allosteric agonist of the mitochondrial protease caseinolytic protease P (ClpP). bioworld.com This dual action allows the compound to activate the integrated stress response and alter mitochondrial metabolism, which can lead to apoptosis in cancer cells. bioworld.com This highlights that the mechanistic action of these compounds can be complex and multifaceted.

Cholinergic Pathway: For analogues designed as AChE inhibitors, the primary mechanism involves the modulation of the cholinergic signaling pathway. nih.gov By inhibiting the AChE enzyme, these compounds prevent the breakdown of acetylcholine in the synaptic cleft. This increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov

Potential Therapeutic Applications and Disease Areas

Central Nervous System (CNS) Disorders

The piperazine (B1678402) ring is a well-established component in many centrally acting agents due to its favorable pharmacokinetic profile for crossing the blood-brain barrier and its ability to interact with various CNS receptors. nih.gov When combined with the 1,3-dioxolane (B20135) moiety, which can influence molecular properties and interactions, derivatives of 1-(1,3-Dioxolan-2-ylmethyl)piperazine have been investigated for several CNS-related therapeutic potentials. nih.gov

Derivatives containing the piperazine structure are prevalent in antidepressant and anxiolytic medications. nih.gov Their mechanism often involves interaction with serotonergic receptors, such as the 5-HT₁A receptor. nih.govnih.gov For instance, studies on various arylpiperazine derivatives have demonstrated significant antidepressant-like activity in animal models like the forced swim test and tail suspension test. nih.gov The anxiolytic effects of piperazine-containing compounds are also well-documented, with some demonstrating efficacy comparable to or greater than reference drugs like diazepam in preclinical tests. nih.gov

One study investigated the antidepressant and anxiolytic-like properties of four xanthone (B1684191) derivatives incorporating a piperazine moiety. researchgate.net Among the tested compounds, HBK-5 (3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride) exhibited both antidepressant-like activity in the forced swim test and tail suspension test, and anxiolytic-like properties in the four-plate test in mice. researchgate.net Another research effort synthesized a series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives and found that several compounds displayed potent anxiolytic-like properties in the mouse four-plate test. nih.gov

Table 1: Preclinical Antidepressant and Anxiolytic-Like Activity of Piperazine Derivatives

| Compound Class | Test Model | Observed Effect | Reference |

|---|---|---|---|